molecular formula C13H16N4O2S B2877741 N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1172014-45-7

N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B2877741
CAS No.: 1172014-45-7
M. Wt: 292.36
InChI Key: PZBWUBJZDMSYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring and a pyrimidinone ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole and pyrimidinone precursors. These precursors are then coupled through a series of reactions, including acylation and cyclization, under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it more viable for commercial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the thiazole and pyrimidinone rings makes it amenable to these transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups have been introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its unique structure may interact with specific biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound could be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exerts its effects involves interactions with molecular targets and pathways. The thiazole and pyrimidinone rings may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-Acetamido-4-methylthiazole: A simpler thiazole derivative with similar structural features.

  • 4-Propylpyrimidin-2(1H)-one: A pyrimidinone derivative without the acetamide group.

  • N-(4-methylthiazol-2-yl)acetamide: A related compound lacking the pyrimidinone ring.

Uniqueness: N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is unique due to the combination of the thiazole and pyrimidinone rings, which provides it with distinct chemical and biological properties compared to its simpler analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further study and development.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-3-4-10-5-12(19)17(8-14-10)6-11(18)16-13-15-9(2)7-20-13/h5,7-8H,3-4,6H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBWUBJZDMSYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.